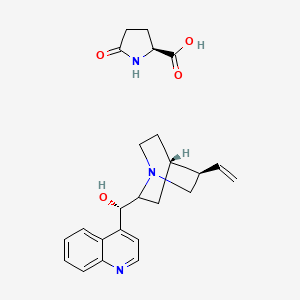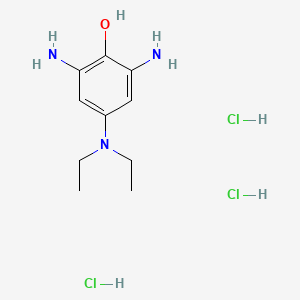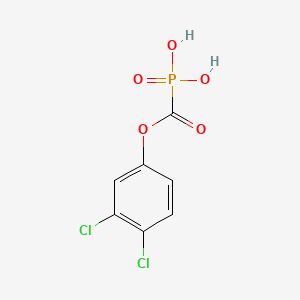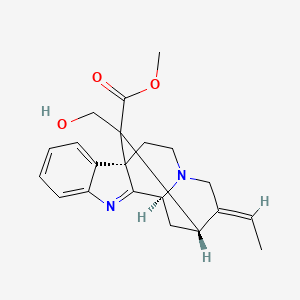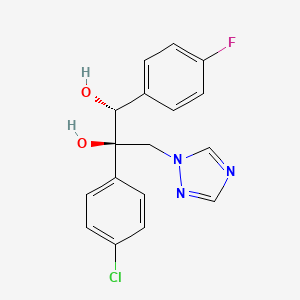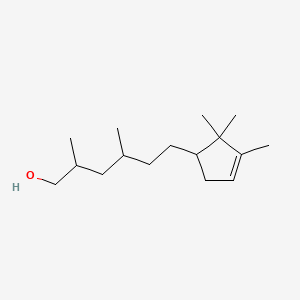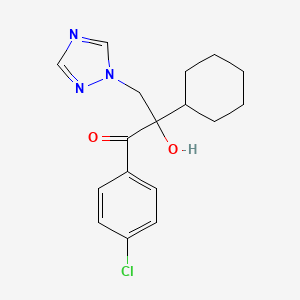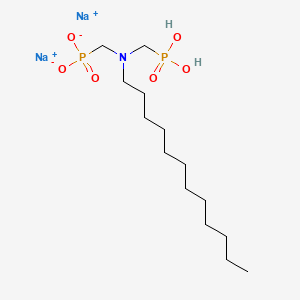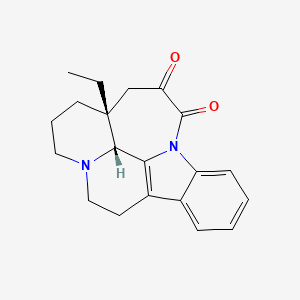
Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate is a complex organic compound with the molecular formula C25H28N2O3S. It is known for its unique chemical structure, which combines a phenothiazine derivative with a salicylate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate typically involves the reaction of alpha-methyl-10H-phenothiazine with methylating agents to introduce the trimethylammonium group. The resulting intermediate is then reacted with salicylic acid to form the final product. The reaction conditions often include the use of solvents such as toluene or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine ring to its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenothiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles like halides or amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the reduced form of phenothiazine. Substitution reactions can introduce various functional groups onto the phenothiazine ring .
Applications De Recherche Scientifique
Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, particularly those involving oxidative stress.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate involves its interaction with molecular targets such as enzymes and receptors. The phenothiazine moiety can intercalate into DNA, affecting its replication and transcription. Additionally, the compound can modulate oxidative stress pathways by scavenging free radicals and inhibiting oxidative enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium chloride
- Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium bromide
- Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium sulfate
Uniqueness
Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate is unique due to the presence of the salicylate moiety, which imparts additional biological activities such as anti-inflammatory and analgesic effects. This distinguishes it from other similar compounds that lack the salicylate group .
Propriétés
Numéro CAS |
93777-63-0 |
|---|---|
Formule moléculaire |
C25H28N2O3S |
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
2-carboxyphenolate;trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium |
InChI |
InChI=1S/C18H23N2S.C7H6O3/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;8-6-4-2-1-3-5(6)7(9)10/h5-12,14H,13H2,1-4H3;1-4,8H,(H,9,10)/q+1;/p-1 |
Clé InChI |
RVXFXQSHVKPQBM-UHFFFAOYSA-M |
SMILES canonique |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.C1=CC=C(C(=C1)C(=O)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


